1,2-Dibutylcyclopenta-1,3-diene

Description

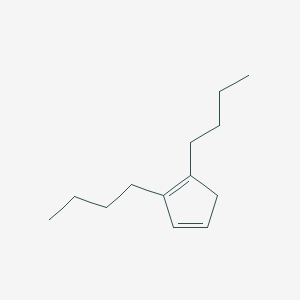

Structure

3D Structure

Properties

CAS No. |

90317-57-0 |

|---|---|

Molecular Formula |

C13H22 |

Molecular Weight |

178.31 g/mol |

IUPAC Name |

1,2-dibutylcyclopenta-1,3-diene |

InChI |

InChI=1S/C13H22/c1-3-5-8-12-10-7-11-13(12)9-6-4-2/h7,10H,3-6,8-9,11H2,1-2H3 |

InChI Key |

IVZJCZIDQCRQDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=CC1)CCCC |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1,2 Dibutylcyclopenta 1,3 Diene

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, allowing for the concerted formation of cyclic molecules. For 1,2-Dibutylcyclopenta-1,3-diene, the electron-rich nature of the diene system, enhanced by the inductive effect of the butyl groups, makes it a potent participant in several types of cycloadditions.

Diels-Alder Reactions ([4+2] Cycloadditions)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.orguwo.ca In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) in a concerted fashion. youtube.com The electron-donating butyl groups on this compound increase the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a smaller energy gap between the diene's HOMO and the dienophile's lowest unoccupied molecular orbital (LUMO). This smaller energy gap generally results in an increased reaction rate compared to unsubstituted cyclopentadiene (B3395910), particularly with electron-poor dienophiles. wikipedia.org

Regioselectivity: In Diels-Alder reactions involving unsymmetrical dienes and dienophiles, the issue of regioselectivity arises, determining which of the possible constitutional isomers is formed. For this compound, which is itself unsymmetrical, reaction with an unsymmetrical dienophile can lead to two different regioisomers. The directing effect of the two adjacent butyl groups is a key factor. Generally, in normal electron demand Diels-Alder reactions, the most favorable orbital overlap occurs between the carbon atoms of the diene and dienophile with the largest HOMO and LUMO coefficients, respectively. libretexts.orgmdpi.com The electron-donating butyl groups increase the electron density at the C1 and C2 positions, which can influence the HOMO coefficients and thus the regiochemical outcome of the reaction. masterorganicchemistry.com

Endo/Exo Selectivity: A crucial aspect of the stereochemistry of Diels-Alder reactions with cyclic dienes is the preference for the formation of either the endo or exo adduct. harvard.edu The endo product is one where the substituents on the dienophile are oriented towards the diene's π-system in the transition state, while in the exo product, they are oriented away. wikipedia.org For many Diels-Alder reactions involving cyclopentadiene, the endo product is kinetically favored due to secondary orbital interactions between the p-orbitals of the dienophile's substituents and the developing π-bond of the diene in the transition state. libretexts.org However, the bulky butyl groups at the 1 and 2 positions of this compound can introduce significant steric hindrance in the endo transition state. This steric repulsion can counteract the favorable secondary orbital interactions, potentially leading to a higher proportion of the thermodynamically more stable exo product. youtube.com The final endo/exo ratio will be a balance between these electronic and steric factors.

| Dienophile | Expected Major Product | Rationale |

| Maleic Anhydride | Endo | Strong secondary orbital interactions often overcome steric hindrance. |

| Acrylonitrile | Endo favored, but potentially significant Exo | Balance between secondary orbital interactions and steric hindrance from butyl groups. |

| N-Phenylmaleimide | Endo | Similar to maleic anhydride, with strong secondary orbital interactions. |

The Diels-Alder reaction is a stereospecific process, meaning the stereochemistry of the reactants is preserved in the product. For this compound, this means that the relative stereochemistry of the dienophile is retained in the resulting bicyclic adduct.

Computational studies and transition state analysis of Diels-Alder reactions involving substituted cyclopentadienes provide valuable insights into the factors controlling selectivity. researchgate.netlongdom.org For this compound, transition state calculations would likely reveal a highly asynchronous bond formation process due to the electronic and steric influence of the butyl groups. The transition state leading to the endo product would show the dienophile positioned to maximize secondary orbital interactions, but this would be accompanied by significant steric strain from the butyl groups. Conversely, the exo transition state would be sterically less hindered but lack the stabilizing secondary orbital interactions. The relative energies of these transition states would ultimately determine the kinetic product distribution.

[2+2] Cycloaddition Reactions

Thermally initiated [2+2] cycloaddition reactions are generally symmetry-forbidden and therefore less common than [4+2] cycloadditions. libretexts.org However, photochemical [2+2] cycloadditions are well-established reactions. nih.gov In the context of this compound, participation in [2+2] cycloadditions would likely require photochemical activation. The reaction of one of the double bonds of the diene with an alkene would lead to the formation of a four-membered ring. The regioselectivity of such reactions would be influenced by the stability of the potential diradical intermediates formed upon photoexcitation. The bulky butyl groups would also play a significant role in dictating the stereochemical outcome by influencing the approach of the reacting alkene. It is also known that ketenes can undergo thermal [2+2] cycloadditions with alkenes. wikipedia.org

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings. uwo.cayoutube.com These reactions involve the addition of a 1,3-dipole to a dipolarophile. youtube.com this compound, with its electron-rich double bonds, can act as a dipolarophile in reactions with various 1,3-dipoles such as azides, nitrile oxides, and nitrones. acs.orggroupjorgensen.com The electron-donating nature of the butyl groups would enhance the reactivity of the cyclopentadiene system towards electron-poor 1,3-dipoles. The regioselectivity of these reactions is governed by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. youtube.com The steric hindrance imposed by the butyl groups would also be a critical factor in determining the regiochemical and stereochemical outcome of the cycloaddition.

| 1,3-Dipole | Expected Product Type |

| Phenyl Azide | Triazoline derivative |

| Benzonitrile Oxide | Isoxazoline derivative |

| N-Benzylnitrone | Isoxazolidine derivative |

Higher-Order Cycloaddition Pathways (e.g., [6+2])

Higher-order cycloadditions, which involve more than six π-electrons, provide access to larger ring systems. mdpi.com While less common than Diels-Alder reactions, cyclopentadiene derivatives can participate in such transformations. For this compound to act as a 2π component in a [6+2] cycloaddition, it would react with a 6π system, such as a tropone (B1200060) or a fulvene. The success of such a reaction would depend on the specific reaction partners and conditions. The electronic properties of the this compound, with its electron-rich nature, might favor interactions with electron-poor 6π systems. The steric bulk of the butyl groups would likely present a significant challenge, potentially hindering the approach of the larger 6π component and disfavoring the reaction.

Pericyclic Reactions Beyond Cycloadditions

While the Diels-Alder reaction is a hallmark of conjugated dienes, this compound also participates in other classes of pericyclic reactions, primarily sigmatropic rearrangements. wikipedia.org These reactions involve the intramolecular migration of a sigma bond across the pi-electron system in a concerted fashion. wikipedia.orgyoutube.com

For substituted cyclopentadienes, the most prominent of these are jove.comkhanacademy.org-sigmatropic shifts. libretexts.org In this process, a substituent, typically a hydrogen atom, migrates from the C5 position (the sp³-hybridized carbon) to one of the terminal carbons of the diene system. This is a thermally allowed, suprafacial process that occurs readily at or even below room temperature for many cyclopentadiene derivatives. youtube.comlibretexts.org For this compound, this rearrangement leads to a dynamic equilibrium between its isomers, as detailed in section 3.5.

Electrocyclic reactions, another class of pericyclic transformations, involve the intramolecular formation of a ring from a conjugated pi system. wikipedia.org While the ring-opening of cyclobutenes to butadienes is a classic example, the reverse—ring-closing of a diene to a cyclobutene—is less common. For the cyclopentadiene core, electrocyclic reactions are not as prevalent as sigmatropic shifts.

Electrophilic Addition Reactions

The conjugated diene system of this compound is electron-rich, making it susceptible to attack by electrophiles. The presence of two electron-donating butyl groups further enhances the nucleophilicity of the diene. khanacademy.org Electrophilic addition to conjugated dienes can proceed via two main pathways: 1,2-addition and 1,4-addition. libretexts.org The reaction is initiated by the addition of an electrophile (like H⁺ from HBr) to one of the double bonds. This initial step is regioselective, favoring the formation of the most stable carbocation intermediate. libretexts.orglibretexts.org For this compound, protonation at C4 is favored as it generates a tertiary allylic carbocation, which is stabilized by both the inductive effect of the alkyl group and resonance.

Regiochemical Control in 1,2- and 1,4-Additions

The addition of an electrophile to the diene generates a resonance-stabilized allylic carbocation. libretexts.org The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of the two carbons sharing the positive charge, leading to the 1,2- and 1,4-adducts. openochem.org

The ratio of these products is often dependent on the reaction temperature.

Kinetic Control: At low temperatures, the reaction is irreversible, and the major product is the one that is formed fastest. This is typically the 1,2-adduct, as the transition state leading to it is lower in energy. openochem.org This is sometimes attributed to the proximity of the nucleophile to the C2 carbon after the initial electrophilic attack at C1 (or C4).

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established. The major product is the most stable one, which is often the 1,4-adduct because it typically results in a more highly substituted (and thus more stable) double bond. openochem.org

| Reaction Type | Intermediate (after H⁺ addition) | 1,2-Addition Product | 1,4-Addition Product | Controlling Factor |

|---|---|---|---|---|

| Kinetic | Resonance-stabilized allylic carbocation | Major Product | Minor Product | Lower activation energy, favored at low temperatures. |

| Thermodynamic | Minor Product | Major Product | More stable alkene product, favored at high temperatures. |

Mechanisms of Halogenation and Hydrohalogenation

Hydrohalogenation: The mechanism begins with the protonation of one of the double bonds by an acid like HBr. For this compound, protonation at C4 yields a stable tertiary allylic carbocation intermediate. The bromide ion then attacks this delocalized cation at either C2 (1,2-addition) or C5 (1,4-addition).

Halogenation: The addition of a halogen, such as Br₂, proceeds through a different intermediate: a cyclic halonium ion. masterorganicchemistry.com The diene's π-system attacks one bromine atom, displacing a bromide ion. This initially forms a bromonium ion across one of the double bonds. The displaced bromide ion then acts as a nucleophile, attacking one of the carbons of the cyclic ion. masterorganicchemistry.comyoutube.com This attack can also lead to both 1,2- and 1,4-addition products. For cyclopentadiene itself, chlorination has been noted to yield mainly the cis-1,2-addition product, which contrasts with the usual anti-addition seen in simple alkenes, suggesting a more complex mechanism may be at play in cyclic dienes. masterorganicchemistry.com

Rearrangement Reactions of the Cyclopentadiene Core

The most significant rearrangement for substituted cyclopentadienes is the jove.comkhanacademy.org-sigmatropic hydrogen shift. libretexts.org This facile thermal rearrangement leads to the migration of a hydrogen atom from the saturated C5 position around the ring. For this compound, this results in a mixture of isomers. The initial compound can rearrange to 2,3-Dibutylcyclopenta-1,3-diene. Further shifts can lead to other isomers, establishing a dynamic equilibrium. cdnsciencepub.com The relative stability of the isomers, influenced by the positions of the butyl groups, determines their proportions at equilibrium. Studies on related systems, like 5,5-disubstituted cyclopentadienes, show that such rearrangements can also be catalyzed by Lewis acids like Ni(II) complexes, sometimes involving shifts of groups other than hydrogen. acs.org

| Initial Compound | Rearrangement Type | Resulting Isomer(s) |

|---|---|---|

| This compound | jove.comkhanacademy.org-Hydrogen Shift | 2,3-Dibutylcyclopenta-1,3-diene, 1,5-Dibutylcyclopenta-1,3-diene, etc. |

Other, more complex rearrangements of the five-membered ring skeleton can occur under specific conditions, such as high temperatures or in the presence of certain transition metal catalysts, potentially leading to ring expansion or contraction, though these are less common than the sigmatropic shifts. nih.gov

Applications of 1,2 Dibutylcyclopenta 1,3 Diene in Catalysis and Materials Science

Monomer and Co-Monomer in Polymer Chemistry

Substituted cyclopentadienes are a class of monomers that can be utilized in polymer chemistry to introduce specific functionalities and properties into the resulting polymer chains. The presence of the diene system allows for various polymerization techniques, while the substituents on the cyclopentadienyl (B1206354) ring, such as the two butyl groups in 1,2-Dibutylcyclopenta-1,3-diene, can significantly influence the polymer's characteristics.

Incorporation into Poly(diene) Structures

The incorporation of this compound into poly(diene) structures can be envisioned through several polymerization mechanisms, primarily through addition polymerization across the 1,3-diene system. The resulting polymer would feature a backbone of repeating cyclopentene (B43876) units with pendant butyl groups.

The polymerization of cyclopentadiene (B3395910) and its derivatives can be challenging due to the tendency of cyclopentadiene to undergo Diels-Alder dimerization at room temperature. However, substitution on the cyclopentadiene ring can influence this reactivity. For instance, bulky substituents might sterically hinder the dimerization reaction, potentially allowing for more controlled polymerization.

Key Research Findings on Substituted Cyclopentadiene Polymerization:

| Monomer Type | Polymerization Method | Key Findings |

| Cyclopentadiene | Thermal Polymerization | Forms polycyclopentadiene through a series of Diels-Alder additions, often resulting in a cross-linked and complex structure. libretexts.org |

| Substituted Cyclopentadienes | Anionic Polymerization | Can lead to polymers with cyclopentadiene pendant groups, which are prone to cross-linking via Diels-Alder reactions. google.com |

| Cyclopentadiene-functionalized polymers | Post-polymerization modification | Existing polymers can be functionalized with cyclopentadiene units, allowing for subsequent cross-linking or modification. google.com |

The incorporation of this compound into a poly(diene) chain would likely yield a polymer with increased hydrophobicity and flexibility due to the butyl chains. The stereochemistry of the repeating units would also play a crucial role in the final properties of the material.

Synthesis of Block Copolymers

Block copolymers are macromolecules composed of two or more different polymer chains (blocks) linked together. The synthesis of block copolymers containing substituted cyclopentadiene units is an area of interest for creating materials with unique phase-separated morphologies and combined properties.

One approach to synthesizing block copolymers with a this compound block would be through living polymerization techniques, such as anionic or controlled radical polymerization. These methods allow for the sequential addition of different monomers to create well-defined block structures.

Another strategy involves the use of "click chemistry." A polymer with a reactive end-group could be "clicked" with a cyclopentadiene derivative, or a cyclopentadiene-terminated polymer could be used to initiate the polymerization of a second monomer. Research has shown the feasibility of creating block copolymers using cyclopentadiene derivatives through hetero-Diels-Alder reactions. researchgate.net

Hypothetical Synthesis of a Diblock Copolymer using this compound:

| Step | Description |

| 1. Living Polymerization of Monomer A | A monomer such as styrene (B11656) or isoprene (B109036) is polymerized using a living polymerization technique (e.g., anionic polymerization) to create a living polymer chain (Polymer A⁻). |

| 2. Addition of this compound | The substituted cyclopentadiene monomer is added to the living Polymer A⁻, initiating the polymerization of the second block. |

| 3. Termination | The polymerization is terminated to yield the final diblock copolymer (Polymer A-b-Poly(this compound)). |

The resulting block copolymer would possess distinct domains with different properties, potentially leading to applications as thermoplastic elastomers, compatibilizers, or in nanotechnology.

Precursor for Advanced Organic Materials

Substituted cyclopentadienes are valuable precursors for a variety of advanced organic materials due to their unique electronic and structural properties. The cyclopentadienyl anion, formed by deprotonation of the cyclopentadiene ring, is a key ligand in organometallic chemistry, forming stable complexes with a wide range of metals.

The synthesis of 1,2-disubstituted cyclopentadienes has been reported, opening pathways to new organometallic complexes and materials. acs.org For example, potassium salts of polyphenyl-substituted cyclopentadienes have been shown to exhibit luminescence, suggesting potential applications in optoelectronics. nih.gov

Furthermore, ferrocene (B1249389), a highly stable organometallic compound formed from two cyclopentadienyl anions and an iron(II) center, has numerous applications. wikipedia.org Polymers containing ferrocene units in their backbone or as pendant groups can exhibit interesting electrochemical and magnetic properties. By analogy, a 1,2-dibutylferrocene could be synthesized from this compound, which could then be incorporated into polymers to create novel redox-active materials.

The ability of substituted cyclopentadienes to participate in Diels-Alder reactions also makes them attractive for creating self-healing materials and dynamic covalent networks. escholarship.org The reversible nature of the Diels-Alder reaction allows for the formation and breaking of cross-links in a polymer network in response to an external stimulus like heat.

Potential Advanced Materials from this compound:

| Material Class | Potential Properties and Applications |

| Organometallic Complexes | Catalysts for organic synthesis, precursors for metal-containing thin films. |

| Metallocene Polymers | Redox-active materials for sensors and charge storage, high-temperature resistant polymers. |

| Self-Healing Polymers | Materials capable of repairing damage through reversible Diels-Alder cross-linking. |

| Luminescent Materials | Coordination polymers exhibiting photoluminescence for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. nih.gov |

Advanced Spectroscopic Characterization Techniques for 1,2 Dibutylcyclopenta 1,3 Diene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 1,2-Dibutylcyclopenta-1,3-diene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. In this compound, the spectrum would show distinct signals for the protons on the cyclopentadiene (B3395910) ring and the two butyl chains.

The olefinic protons (H3 and H4) on the diene system are expected to resonate in the downfield region, typically between 6.0 and 6.5 ppm, due to the deshielding effect of the π-electrons. The allylic protons of the methylene (B1212753) group in the ring (C5-H₂) are expected to appear further upfield, around 2.8-3.0 ppm.

The protons of the two butyl groups would show characteristic patterns:

Methylene group adjacent to the ring (α-CH₂): These protons are allylic and would be deshielded, appearing around 2.2-2.5 ppm.

Internal methylene groups (β-CH₂ and γ-CH₂): These would resonate in the typical aliphatic region, approximately 1.2-1.6 ppm.

Terminal methyl group (δ-CH₃): This signal would appear most upfield, around 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Olefinic H-3, H-4 | 6.0 - 6.5 | Multiplet |

| Ring CH₂ (H-5) | 2.8 - 3.0 | Triplet |

| α-CH₂ (butyl) | 2.2 - 2.5 | Multiplet |

| β, γ-CH₂ (butyl) | 1.2 - 1.6 | Multiplet |

| δ-CH₃ (butyl) | ~0.9 | Triplet |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.org Broadband proton-decoupling is typically used to simplify the spectrum, showing each unique carbon as a single line. libretexts.orgyoutube.com

The sp²-hybridized carbons of the diene (C1, C2, C3, C4) are the most deshielded, appearing in the 120-150 ppm region. The sp³-hybridized methylene carbon of the ring (C5) would be significantly more shielded. The carbons of the butyl chains would appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1, C2 (Substituted Olefinic) | 140 - 150 |

| C3, C4 (Unsubstituted Olefinic) | 125 - 135 |

| C5 (Ring CH₂) | 40 - 45 |

| α-CH₂ (butyl) | 28 - 33 |

| β-CH₂ (butyl) | 30 - 35 |

| γ-CH₂ (butyl) | 22 - 25 |

| δ-CH₃ (butyl) | 13 - 15 |

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. youtube.comuvic.ca

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons in the butyl chains and between the olefinic (H3, H4) and allylic (H5) protons on the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.comsdsu.edu It is used to definitively assign which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu It is invaluable for establishing the connectivity across quaternary carbons (like C1 and C2) and linking the butyl substituents to the cyclopentadiene ring. For instance, correlations from the α-CH₂ protons of the butyl groups to C1, C2, and C3 would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net It can provide information about the preferred conformation and stereochemistry of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups. youtube.com Infrared (IR) and Raman spectroscopy are complementary techniques. nih.gov IR spectroscopy is more sensitive to polar bonds (e.g., C=O, O-H), while Raman is often better for non-polar, symmetric bonds (e.g., C=C, C-C). nih.govyoutube.com

For this compound, the key vibrational modes would be:

C=C Stretching: The conjugated diene system will show characteristic stretching vibrations. These typically appear in the 1600-1650 cm⁻¹ region in the IR spectrum and often produce strong signals in the Raman spectrum.

C-H Stretching: Vibrations for sp² C-H bonds (on the diene) are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). The sp³ C-H stretches from the butyl groups and the ring CH₂ will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

CH₂/CH₃ Bending: Scissoring and rocking vibrations for the methylene groups and bending modes for the methyl groups will be visible in the 1375-1465 cm⁻¹ region.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| sp² C-H Stretch | IR, Raman | 3010 - 3100 |

| sp³ C-H Stretch | IR, Raman | 2850 - 2960 |

| C=C Stretch (conjugated) | IR, Raman | 1600 - 1650 |

| CH₂ Bending (Scissoring) | IR | ~1465 |

| CH₃ Bending (Asymmetric/Symmetric) | IR | ~1450 / ~1375 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for confirmation of the molecular weight and elucidation of the structure. For this compound (C₁₃H₂₂), the molecular weight is 178.32 g/mol .

In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺): A peak at m/z = 178, corresponding to the intact molecule with one electron removed.

Fragmentation Patterns: The molecule would likely undergo fragmentation through characteristic pathways for alkylated cyclic compounds. A common fragmentation is the loss of an alkyl chain or parts of it.

Loss of a propyl radical (•C₃H₇, 43 Da) leading to a fragment at m/z = 135.

Loss of a butyl radical (•C₄H₉, 57 Da) leading to a fragment at m/z = 121.

The base peak (most intense peak) might correspond to a stable carbocation formed after initial fragmentation.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. nih.gov This technique is particularly useful for analyzing compounds with conjugated π-systems.

The conjugated diene system in this compound constitutes a chromophore that absorbs UV radiation. For a simple acyclic diene like 1,3-butadiene, the maximum absorption (λₘₐₓ) occurs around 217 nm. Woodward-Fieser rules can be used to predict the λₘₐₓ for substituted dienes. For a homoannular (within the same ring) diene, the base value is 253 nm. Each alkyl substituent attached to the double bond adds approximately 5 nm to the λₘₐₓ.

Given the two alkyl substituents on the diene system, the λₘₐₓ for this compound can be estimated to be in the range of 260-265 nm.

Table 4: Predicted UV-Vis Absorption for this compound

| Parameter | Predicted Value |

| λₘₐₓ | 260 - 265 nm |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. For this compound and its derivatives, particularly its metal complexes, X-ray crystallography is an indispensable tool for elucidating their solid-state conformations and understanding the steric and electronic effects of the dibutyl substituents on the cyclopentadienyl (B1206354) ring.

While obtaining single crystals of this compound itself can be challenging due to its likely liquid state at ambient temperatures, its metal complexes are often crystalline and amenable to X-ray diffraction analysis. The structural data derived from these studies are crucial for rationalizing the reactivity and properties of these compounds in various applications, from catalysis to materials science.

Detailed research findings on the crystal structures of closely related substituted cyclopentadienyl complexes provide valuable insights into what can be expected for derivatives of this compound. For instance, studies on various alkyl- and aryl-substituted cyclopentadienyl ligands reveal how the nature and position of the substituents influence the coordination geometry around the metal center. nih.govuni-regensburg.de

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The refinement of this model leads to a precise structural determination.

The solid-state structure of a metal complex of a substituted cyclopentadienyl ligand is often presented with key crystallographic data. For example, the crystal structure of π-cyclopentadienyl 1-phenylcyclopentadiene cobalt was determined to be in the orthorhombic space group Pbca, with specific unit cell dimensions of a = 29.64 Å, b = 7.70 Å, and c = 10.68 Å. royalsocietypublishing.org This level of detail allows for a thorough understanding of the molecular packing and intermolecular forces within the crystal lattice.

The coordination of substituted cyclopentadienyl ligands to metal centers can result in various structural motifs. For example, potassium salts of di- and tri-arylsubstituted cyclopentadienes have been shown to form coordination polymers in the solid state. mdpi.com The study of a potassium salt of a diphenyl-substituted cyclopentadiene revealed a polymeric structure where the potassium cation is coordinated by two η⁵-cyclopentadienyl anions and a diglyme (B29089) molecule, resulting in a coordination number of 9 for the potassium ion. mdpi.com

Furthermore, the influence of bulky substituents on the cyclopentadienyl ring has been extensively studied. Extremely bulky penta-terphenyl cyclopentadienyl ligands have been synthesized and their alkali metal salts characterized by single-crystal X-ray diffraction, revealing the formation of metallocene-like sandwich structures in the solid state. uni-regensburg.de These studies are pertinent to understanding how the butyl groups in this compound would sterically influence the structure of its complexes.

The table below presents hypothetical, yet representative, crystallographic data for a transition metal complex of this compound, based on typical values found for similar structures in the literature.

| Parameter | Value |

| Chemical Formula | [M(C₁₃H₂₂)]X |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1978 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor | 0.045 |

This is a hypothetical data table for illustrative purposes.

Such data provides a complete picture of the solid-state structure, enabling detailed comparisons with other organometallic complexes and contributing to a deeper understanding of structure-property relationships in this class of compounds. The synthesis and characterization of metal complexes containing functionalized cyclopentadienyl ligands are also of significant interest for the construction of supramolecular structures. researchgate.net

Computational and Theoretical Studies of 1,2 Dibutylcyclopenta 1,3 Diene

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a fundamental understanding of the electronic and geometric properties of 1,2-Dibutylcyclopenta-1,3-diene. nih.gov Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule with high accuracy. nih.gov

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity and chemical behavior. Key aspects of its electronic makeup, such as the distribution of electrons and the nature of its frontier molecular orbitals, are elucidated through computational analysis.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the molecule's reactivity, particularly in pericyclic reactions like the Diels-Alder reaction. mdpi.com For this compound, the HOMO is expected to be concentrated on the diene system of the cyclopentadiene (B3395910) ring, while the LUMO will also be located over this π-system. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's kinetic stability and its electronic absorption properties. The presence of electron-donating butyl groups is anticipated to raise the energy of the HOMO, making the molecule more nucleophilic compared to unsubstituted cyclopentadiene.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | 0.45 |

| HOMO-LUMO Gap | 6.30 |

Charge Distribution: The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps and quantified using various charge partitioning schemes. The butyl groups, being electron-donating, are expected to increase the electron density on the cyclopentadienyl (B1206354) ring, particularly at the C1 and C2 positions to which they are attached. This localized electron richness influences the regioselectivity of its reactions with electrophiles.

Conformational Analysis and Energetics of Stereoisomers

The presence of two butyl groups on the cyclopentadiene ring introduces conformational flexibility and the possibility of stereoisomerism. The five-membered ring itself is not perfectly planar and can adopt an envelope conformation. The butyl chains can also rotate around their C-C single bonds.

Computational methods can be used to identify the various possible conformers and determine their relative stabilities. scilit.comlibretexts.orgyoutube.com For this compound, different arrangements of the butyl groups (e.g., both pointing in the same direction relative to the ring, or in opposite directions) will lead to different steric interactions and, consequently, different energies. The most stable conformer will be the one that minimizes these steric clashes. Given the cis-substitution pattern, both butyl groups are on the same side of the ring, and their interactions will be a key determinant of the preferred conformation.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Anti-periplanar arrangement of butyl chains | 0.00 |

| B | Syn-clinal arrangement of butyl chains | 2.5 |

| C | Gauche arrangement of butyl chains | 1.8 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. longdom.orgyoutube.com For this compound, this is particularly relevant for understanding its participation in reactions such as Diels-Alder cycloadditions. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. youtube.com

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated, providing insight into the reaction rate. nih.gov For the Diels-Alder reaction of this compound with a dienophile, computational modeling can predict the stereoselectivity (endo vs. exo) and regioselectivity of the cycloaddition. The steric bulk of the butyl groups is expected to play a significant role in favoring certain reaction pathways over others.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing the molecule. nih.govnih.gov

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The chemical shifts of the protons and carbons in the butyl groups and the cyclopentadiene ring will be influenced by the electronic environment.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. nih.gov This allows for the assignment of the peaks observed in an experimental IR spectrum to specific molecular vibrations, such as the C=C stretching of the diene and the C-H stretching of the alkyl chains.

UV-Vis Spectroscopy: The electronic transitions and their corresponding absorption wavelengths can be predicted using time-dependent DFT (TD-DFT) or other excited-state methods. The HOMO-LUMO gap is a primary determinant of the wavelength of maximum absorption (λmax).

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1, C2 (sp²) | 145.2 |

| C3, C4 (sp²) | 130.8 |

| C5 (sp³) | 42.5 |

| Butyl CH₂ (alpha) | 30.1 |

| Butyl CH₂ (beta) | 32.7 |

| Butyl CH₂ (gamma) | 22.9 |

| Butyl CH₃ | 14.1 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static molecules at 0 K, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time at finite temperatures. nih.govmdpi.comnih.gov An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, governed by a force field.

These simulations can reveal:

Conformational Dynamics: How the molecule explores different conformations over time, including the flexibility of the butyl chains and the puckering of the cyclopentadiene ring.

Intermolecular Interactions: In a condensed phase (liquid or solution), MD simulations can model the interactions between molecules of this compound and with solvent molecules. This can provide information about properties like diffusion and viscosity.

Solvation Effects: The influence of a solvent on the conformational preferences and reactivity of the molecule can be studied in detail.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Strategies

The foundation of any exploration into a novel compound lies in its synthesis. Future research would need to establish reliable and efficient methods for producing 1,2-Dibutylcyclopenta-1,3-diene. Key areas of investigation would likely include:

Novel Catalytic Systems: Exploring new catalysts to improve yield, selectivity, and reduce reaction times. This could involve transition-metal catalysis, which is a cornerstone for the synthesis of complex organic molecules. nih.gov

Green Chemistry Approaches: Developing synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation. This aligns with the growing trend of sustainability in the chemical industry.

Stereoselective Synthesis: Investigating methods to control the stereochemistry of the butyl groups, which could have a significant impact on the compound's properties and applications.

Exploration of Novel Catalytic and Material Science Applications

Substituted cyclopentadienes are renowned for their role as ligands in organometallic chemistry, forming the basis for a vast array of catalysts. Future research on this compound would logically extend into this domain:

Metallocene Catalysts: The dibutyl-substituted cyclopentadienyl (B1206354) ligand, derived from the title compound, could be used to synthesize novel metallocene catalysts. The butyl groups would be expected to influence the electronic and steric properties of the catalyst, potentially leading to new reactivities in olefin polymerization and other catalytic transformations.

Polymer Science: As a diene, this compound could serve as a monomer in polymerization reactions. The resulting polymers would possess unique properties imparted by the dibutyl-substituted cyclopentane (B165970) rings, potentially finding applications in synthetic rubbers or other advanced materials. mdpi.com

Investigations into Hybrid Materials Incorporating the Compound

The incorporation of organic molecules into inorganic or polymeric matrices to create hybrid materials is a burgeoning field of materials science. Future research could explore the integration of this compound or its derivatives into:

Organic-Inorganic Hybrid Materials: The compound could be functionalized to allow for covalent bonding to silica (B1680970), titania, or other inorganic frameworks. Such materials could exhibit interesting optical, electronic, or catalytic properties.

Polymer Composites: Dispersing this compound or its polymers within other polymer matrices could lead to the development of new composites with enhanced thermal stability, mechanical strength, or other desirable characteristics. The synthesis of hybrid materials by combining polydienes with other polymer segments is an area of active research. mdpi.com

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involving this compound would be crucial for its rational application. This would necessitate a combined approach:

Experimental Kinetics: Detailed kinetic studies of its reactions would provide empirical data on reaction rates, activation energies, and the influence of various parameters.

Computational Modeling: Density Functional Theory (DFT) and other computational methods would be invaluable for elucidating reaction pathways, transition state structures, and the electronic effects of the butyl substituents. Such computational studies are frequently employed to understand the reactivity of dienes. researchgate.net This integrated approach would provide a deep, molecular-level understanding of the compound's behavior.

Q & A

Q. What are the recommended synthetic pathways for 1,2-Dibutylcyclopenta-1,3-diene, and how can purity be optimized?

Methodological Answer:

- Alkylation of Cyclopentadiene: Start with cyclopentadiene (C₅H₆) and perform alkylation using butyl halides (e.g., 1-bromobutane) under basic conditions (e.g., NaH in THF) to introduce butyl groups at the 1,2-positions. Monitor regioselectivity via NMR to confirm substitution .

- Purification: Use fractional distillation under reduced pressure (e.g., 50–70°C at 0.1 mmHg) to isolate the product. Confirm purity (>95%) via GC-MS or HPLC with a polar stationary phase (e.g., C18 column) .

Q. How can UV-Vis spectroscopy distinguish this compound from its structural isomers?

Methodological Answer:

- Conjugation Analysis: Measure λmax in hexane. 1,3-dienes exhibit higher λmax (e.g., ~220–240 nm) due to extended π-conjugation compared to isolated dienes (e.g., 1,4-isomers at ~200 nm) .

- Solvent Effects: Compare shifts in polar solvents (e.g., ethanol) to confirm conjugation stability. A hypsochromic shift indicates reduced conjugation in non-planar isomers .

Q. What computational methods predict the stability and reactivity of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps. Lower gaps (<5 eV) suggest higher reactivity in Diels-Alder reactions .

- Thermodynamic Stability: Compute Gibbs free energy (ΔG) for isomerization pathways. Lower ΔG values for 1,3-diene confirm thermodynamic preference over 1,4-isomers .

Advanced Research Questions

Q. How do steric effects from butyl substituents influence the Diels-Alder reactivity of this compound?

Methodological Answer:

- Kinetic Studies: Compare reaction rates with dienophiles (e.g., maleic anhydride) under standardized conditions (e.g., 25°C in toluene). Use <sup>1</sup>H NMR to track diene consumption.

- Steric Hindrance Analysis: Molecular dynamics simulations (e.g., AMBER) can model substituent-induced torsional strain. Higher activation energy (>30 kJ/mol) indicates reduced reactivity due to butyl groups .

Q. What isotopic labeling strategies elucidate the [1,5]-sigmatropic shift mechanism in substituted cyclopentadienes?

Methodological Answer:

- Deuterium Labeling: Synthesize this compound-d4 by alkylating deuterated cyclopentadiene. Monitor hydrogen shifts via <sup>2</sup>H NMR or mass spectrometry .

- Kinetic Isotope Effects (KIE): Compare rate constants (kH/kD) for labeled vs. unlabeled compounds. KIE > 2 suggests tunneling effects in the transition state .

Q. How can topological electron density analysis resolve contradictions in regioselectivity data for cyclopentadiene derivatives?

Methodological Answer:

- ELF (Electron Localization Function): Map electron density using Multiwfn software. Higher localization at the 1,3-positions predicts electrophilic attack sites .

- Reaction Path Sampling: Use NAMD or CHARMM to simulate attack trajectories. Dominant pathways align with ELF-predicted electron-rich regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.